![molecular formula C17H18FN3O4S B2405362 4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034553-89-2](/img/structure/B2405362.png)
4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as EFNB, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has shown promising results in various studies related to cancer treatment and other diseases.
Scientific Research Applications
Synthesis and Bioactivity Studies
Compounds within this chemical family have been synthesized for bioactivity studies, particularly focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. For instance, a series of benzenesulfonamides demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. These compounds have shown strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in therapeutic applications targeting cancer (Gul et al., 2016).
Antimicrobial and Antitubercular Agents
Another area of research is the development of antimicrobial and antitubercular agents. Sulfonamide derivatives, sharing structural motifs with the compound , have been evaluated for their in vitro antimicrobial activities, showing promising results against various bacterial and fungal strains. This includes research into benzene sulfonamide pyrazole thio-oxadiazole hybrids as potential antimicrobial and antitubercular agents, indicating the versatility of these compounds in addressing infectious diseases (Shingare et al., 2018).
Anticancer Drug Candidates
Further investigations into the anticancer properties of sulfonamide derivatives have identified several compounds as potential drug candidates. These compounds have been evaluated for their selective inhibitory effects on human carbonic anhydrase isoforms IX and XII, which are known to be involved in tumor growth and metastasis. Studies have identified specific derivatives as leader compounds due to their potent anticancer activities and selectivity towards particular carbonic anhydrase isoenzymes, highlighting the therapeutic potential of these molecules in cancer treatment (Gul et al., 2018).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-25-17-4-3-15(9-16(17)18)26(22,23)20-6-7-21-11-14(10-19-21)13-5-8-24-12-13/h3-5,8-12,20H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARMAKOPXXCIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.